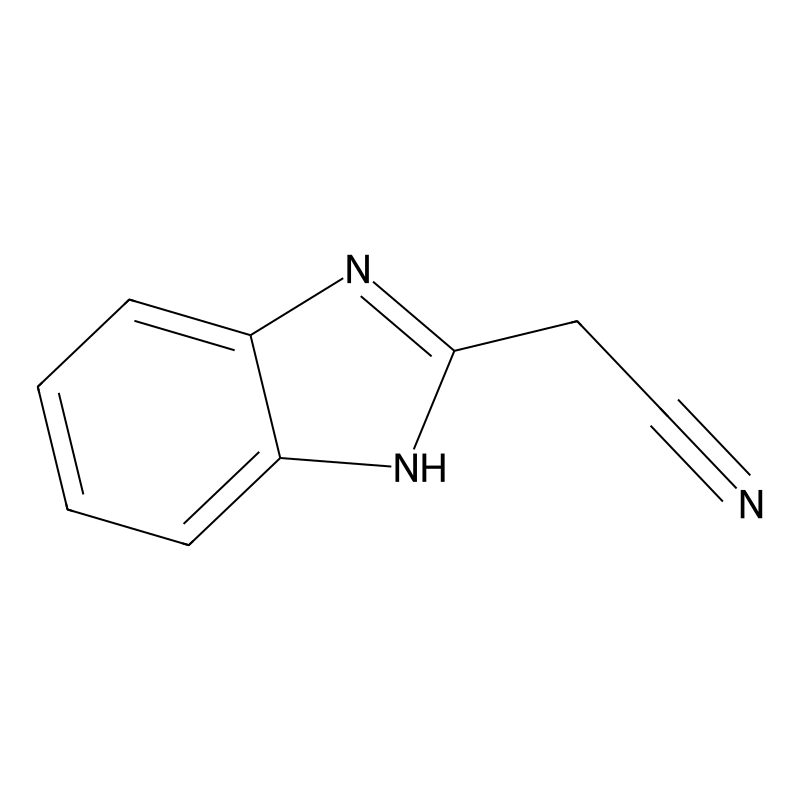

2-(Cyanomethyl)benzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1H-Benzimidazole-2-acetonitrile (also known as (2-benzimidazolyl)acetonitrile) is a heterocyclic aromatic compound with the chemical formula C9H7N3. Its synthesis has been reported in various scientific studies, often involving the condensation of benzimidazole with chloroacetonitrile under different reaction conditions [, ].

These studies also describe various characterization techniques employed to confirm the structure and purity of the synthesized product, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis [, ].

Potential Applications:

Research suggests that 1H-Benzimidazole-2-acetonitrile may possess various potential applications due to the presence of the benzimidazole and nitrile functional groups. These potential applications include:

- Antimicrobial activity: Studies have investigated the potential antimicrobial activity of 1H-Benzimidazole-2-acetonitrile and its derivatives against various bacterial and fungal strains [, ]. However, further research is needed to determine its efficacy and mechanism of action.

- Antioxidant activity: The presence of the benzimidazole moiety has led to exploration of the potential antioxidant properties of 1H-Benzimidazole-2-acetonitrile []. However, more research is required to fully understand its potential as an antioxidant.

- Ligand design: The versatile nature of the benzimidazole ring system makes 1H-Benzimidazole-2-acetonitrile a potential candidate for the design of ligands that can bind to specific biological targets []. However, further investigation is necessary to explore its potential in this area.

2-(Cyanomethyl)benzimidazole is a chemical compound with the molecular formula C₉H₈N₄ and the CAS number 4414-88-4. It appears as a white to off-white solid and is characterized by its unique benzimidazole structure, which consists of a fused benzene and imidazole ring. The presence of the cyanomethyl group at the second position enhances its reactivity and potential applications in various fields, including pharmaceuticals and materials science .

- Oxidation: This compound can undergo oxidation reactions, leading to various derivatives that may exhibit different biological activities.

- Condensation Reactions: It can react with aldehydes containing active methylene groups, often in one-pot multicomponent reactions, yielding complex products .

- Cyclization: The compound can also be involved in cyclization reactions to form more complex heterocyclic structures .

The biological activity of 2-(Cyanomethyl)benzimidazole is noteworthy, particularly due to its structural similarity to other benzimidazole derivatives. These derivatives are known for their diverse pharmacological properties, including:

- Antimicrobial Activity: Some studies indicate that benzimidazole derivatives exhibit significant antimicrobial properties .

- Anticancer Potential: Research has shown that certain benzimidazole compounds can act as anticancer agents, potentially inhibiting cell proliferation in various cancer cell lines .

- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential .

Several methods have been developed for synthesizing 2-(Cyanomethyl)benzimidazole:

- Reaction of o-Phenylenediamine with Cyanoacetic Acid: This classic method involves the reaction of o-phenylenediamine with cyanoacetic acid under specific conditions, yielding 2-(Cyanomethyl)benzimidazole as a product .

- One-Pot Multicomponent Reactions: Recent advancements allow for the synthesis of this compound through one-pot reactions involving multiple components, including aldehydes and sulfur powder, which simplify the synthesis process and improve yield .

2-(Cyanomethyl)benzimidazole has several applications:

- Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer .

- Dyes and Pigments: The compound is utilized in the production of dyes and pigments due to its stable chemical structure .

- Crop Protection Agents: Its derivatives are explored for use in agricultural chemicals aimed at pest control .

Interaction studies involving 2-(Cyanomethyl)benzimidazole focus on its biological interactions with various targets:

- Enzyme Inhibition: Research indicates that certain derivatives may inhibit specific enzymes linked to disease pathways, enhancing their therapeutic profile.

- Binding Affinity Studies: Studies assessing the binding affinity of this compound to biological targets provide insights into its potential efficacy and mechanism of action.

Several compounds are structurally similar to 2-(Cyanomethyl)benzimidazole. Below is a comparative analysis highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzimidazole | Basic structure without substituents | Fundamental scaffold for many derivatives |

| 2-Methylbenzimidazole | Methyl group at position 2 | Exhibits different biological activities compared to 2-(Cyanomethyl)benzimidazole |

| 1H-Benzimidazole | Hydrogen at position 1 | Lacks the cyanomethyl group, altering reactivity |

| 5-Nitrobenzimidazole | Nitro group at position 5 | Known for strong antibacterial properties |

| 2-(Trifluoromethyl)benzimidazole | Trifluoromethyl group at position 2 | Increased lipophilicity affecting pharmacokinetics |

Each of these compounds shares a common benzimidazole core but differs significantly in terms of functional groups and resultant biological activities. The presence of the cyanomethyl group in 2-(Cyanomethyl)benzimidazole enhances its reactivity and potential applications compared to these similar compounds.

XLogP3

Appearance

UNII

GHS Hazard Statements

H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant